molecular formula C13H10F3NO4 B15171476 6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B15171476
M. Wt: 301.22 g/mol
InChI Key: CCIYHFIKGWYGLS-UHFFFAOYSA-N
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Description

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic fluoroquinolone compound. Fluoroquinolones are a class of broad-spectrum antibiotics that are effective against a variety of Gram-positive and Gram-negative bacteria. This compound is known for its potent antibacterial properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 6,8-difluoro-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as anhydrous tetrahydrofuran (THF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can produce a variety of fluoroquinolone analogs .

Scientific Research Applications

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a model compound for studying the reactivity of fluoroquinolones and developing new synthetic methods.

    Biology: Investigating its antibacterial properties and mechanisms of action against different bacterial strains.

    Medicine: Exploring its potential as a therapeutic agent for treating bacterial infections.

    Industry: Used in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

The primary mechanism of action of 6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different chemical structure.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

6,8-Difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific chemical structure, which imparts distinct antibacterial properties and reactivity. Its methoxy group at the 7-position and the difluoro substitution at the 6 and 8 positions contribute to its unique pharmacological profile .

Properties

Molecular Formula

C13H10F3NO4

Molecular Weight

301.22 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H10F3NO4/c1-21-12-8(15)4-6-10(9(12)16)17(3-2-14)5-7(11(6)18)13(19)20/h4-5H,2-3H2,1H3,(H,19,20)

InChI Key

CCIYHFIKGWYGLS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)O)CCF)F

Origin of Product

United States

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